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Compound of Interest

1,2,3,4-Tetrahydropyrido|2, 3-
Compound Name:
bjpyrazine

cat. No.: B1315058

CAS Number: 35808-40-3

This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydropyrido[2,3-
b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document
is intended for researchers, scientists, and drug development professionals, offering detailed
information on its chemical properties, synthesis, and biological significance, with a particular
focus on its role in the development of kinase inhibitors.

Physicochemical Properties

While specific experimental data for the parent compound is not extensively published, the
fundamental physicochemical properties can be predicted or are available from chemical
suppliers.
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Property Value Source
Molecular Formula C7H9N3 --INVALID-LINK--
Molecular Weight 135.17 g/mol --INVALID-LINK--
Appearance Not specified (likely a solid)
Purity Typically >95% --INVALID-LINK--

Sealed refrigeration in a dry --INVALID-LINK--, --INVALID-
Storage )

environment LINK--

Synthesis and Characterization

A detailed experimental protocol for the synthesis of the unsubstituted 1,2,3,4-
Tetrahydropyrido[2,3-b]pyrazine is not readily available in publicly accessible literature.
However, the synthesis of its derivatives is well-documented, often involving a multi-step
process. A general synthetic approach is outlined below, based on the synthesis of related
pyrido[2,3-b]pyrazine derivatives.

General Synthetic Workflow

The synthesis of the pyrido[2,3-b]pyrazine core typically involves the condensation of a
diaminopyridine derivative with a 1,2-dicarbonyl compound, followed by reduction of the
pyrazine ring.
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Caption: General synthetic workflow for pyrido[2,3-b]pyrazine derivatives.

Spectroscopic Characterization

Specific spectroscopic data for the parent compound is limited. However, for derivatives of the

pyrido[2,3-b]pyrazine core, characterization is typically performed using the following

techniques:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to elucidate

the structure of the molecule, confirming the presence of the pyridopyrazine core and any

substituents.
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e Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its
identity.

« Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Biological Activity and Therapeutic Potential

The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold is a key component in the development
of potent and selective kinase inhibitors, particularly targeting Anaplastic Lymphoma Kinase
(ALK).[1] Dysregulation of ALK is implicated in various cancers, making it a crucial therapeutic
target.[1]

Anaplastic Lymphoma Kinase (ALK) Inhibition

Derivatives of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine have been synthesized and evaluated
as inhibitors of ALK.[1] These compounds have shown inhibitory activity with ICso values in the
nanomolar range in enzymatic assays and low micromolar range in cellular assays.[1]

ALK Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling
pathways crucial for cell proliferation, survival, and differentiation. The primary pathways
activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Inhibition of
ALK by compounds based on the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold blocks
these downstream signals, leading to apoptosis of cancer cells.
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Caption: Simplified ALK signaling pathway and the point of inhibition.

Experimental Protocols
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While a specific protocol for the synthesis of the parent compound is not available, a general

protocol for assessing the inhibitory activity of its derivatives against ALK is provided below.

ALK Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro enzymatic assay to determine the I1Cso of a test

compound against ALK.

Materials:

Recombinant human ALK enzyme

ATP

Biotinylated peptide substrate

Test compound (dissolved in DMSO)

Assay buffer (e.g., Tris-HCI, MgClz, DTT)

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

White, opaque 96-well or 384-well plates

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In the wells of the assay plate, add the assay buffer, the peptide substrate, and the test
compound dilutions.

Initiate the kinase reaction by adding a solution of ALK enzyme and ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60
minutes).

Stop the reaction and measure the remaining ATP using a luminescent detection reagent
according to the manufacturer's instructions.
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e The luminescence signal is inversely proportional to the kinase activity.

o Calculate the percent inhibition for each compound concentration and determine the ICso
value by fitting the data to a dose-response curve.

ALK Inhibition Assay Workflow
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Caption: Experimental workflow for an in-vitro ALK inhibition assay.

Conclusion

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine is a valuable heterocyclic scaffold that has
demonstrated significant potential in the development of targeted cancer therapies, particularly
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as inhibitors of ALK. Further research into the synthesis and biological evaluation of novel
derivatives of this core structure is warranted to explore its full therapeutic potential. This guide
provides a foundational understanding for researchers and drug development professionals
working with this promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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